molecular formula C23H25NO5 B2433271 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 869081-09-4

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2433271
CAS No.: 869081-09-4
M. Wt: 395.455
InChI Key: IHVGGZBFXHCELH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a piperidin-1-ylmethyl group at the 8th position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe hydroxy group at the 7th position can be introduced via hydroxylation reactions, and the piperidin-1-ylmethyl group is typically added through nucleophilic substitution reactions involving piperidine and appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include ketone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 7th position and the piperidin-1-ylmethyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the hydroxy group and the piperidin-1-ylmethyl group enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-20-9-7-15(13-21(20)28-2)17-12-16-6-8-19(25)18(22(16)29-23(17)26)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVGGZBFXHCELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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